molecular formula C28H24ClN5O2 B11148579 7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11148579
M. Wt: 498.0 g/mol
InChI Key: AXGVEKVTMNLRGB-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure. This can be achieved through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and various aldehydes or ketones. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity.

    Pathways: Biological pathways that are affected by the compound’s interaction with its targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide stands out due to its unique structural features and potential applications across multiple scientific disciplines. Its combination of a dipyrido[1,2-a:2’,3’-d]pyrimidine core with various functional groups provides a versatile platform for further chemical modifications and exploration of its biological activities.

Properties

Molecular Formula

C28H24ClN5O2

Molecular Weight

498.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H24ClN5O2/c1-17-9-8-14-33-25(17)32-26-22(28(33)36)15-21(27(35)31-18(2)19-10-4-3-5-11-19)24(30)34(26)16-20-12-6-7-13-23(20)29/h3-15,18,30H,16H2,1-2H3,(H,31,35)

InChI Key

AXGVEKVTMNLRGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

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